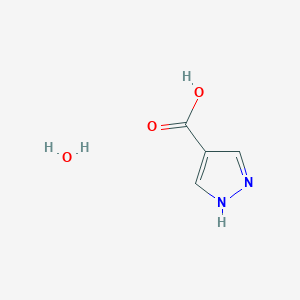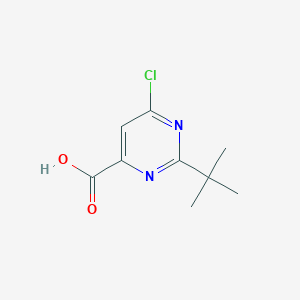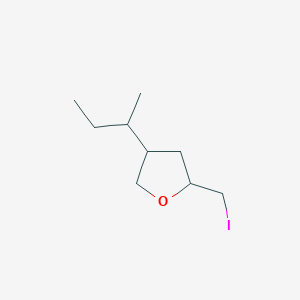
4-(Butan-2-yl)-2-(iodomethyl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)-2-(iodomethyl)oxolane typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of 1,4-diols under acidic conditions.
Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides.
Iodomethylation: The final step involves the introduction of the iodomethyl group. This can be achieved through the reaction of the oxolane derivative with iodomethane in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
4-(Butan-2-yl)-2-(iodomethyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl-substituted oxolanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of oxolane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of methyl-substituted oxolanes.
科学的研究の応用
4-(Butan-2-yl)-2-(iodomethyl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Butan-2-yl)-2-(iodomethyl)oxolane depends on its specific application. In chemical reactions, the iodomethyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The oxolane ring provides stability and rigidity to the molecule, influencing its reactivity and interaction with other compounds.
類似化合物との比較
Similar Compounds
- 4-(Butan-2-yl)-2-(chloromethyl)oxolane
- 4-(Butan-2-yl)-2-(bromomethyl)oxolane
- 4-(Butan-2-yl)-2-(methyl)oxolane
Uniqueness
4-(Butan-2-yl)-2-(iodomethyl)oxolane is unique due to the presence of the iodomethyl group, which is more reactive compared to its chloro and bromo counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for more efficient and selective reactions.
特性
分子式 |
C9H17IO |
|---|---|
分子量 |
268.13 g/mol |
IUPAC名 |
4-butan-2-yl-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C9H17IO/c1-3-7(2)8-4-9(5-10)11-6-8/h7-9H,3-6H2,1-2H3 |
InChIキー |
YWJZAFRYRGISRO-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1CC(OC1)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


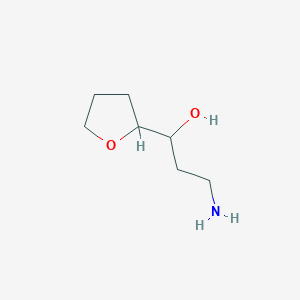
![Methyl[1-(thietan-3-yl)propyl]amine](/img/structure/B13201671.png)
![({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene](/img/structure/B13201678.png)
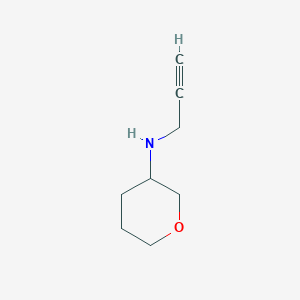
![Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13201686.png)
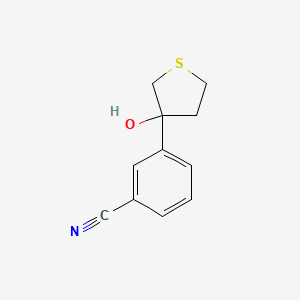
![5,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13201704.png)
![1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13201709.png)

methanol](/img/structure/B13201717.png)
